1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two trifluoromethyl groups and one fluorine atom, along with a trifluoromethoxy group. The molecular formula for this compound is , indicating a highly fluorinated structure that imparts significant chemical stability and reactivity. The compound is classified under aromatic compounds due to the presence of the benzene ring and falls within the category of fluorinated organic compounds, which are increasingly relevant in various scientific applications.
The synthesis of 1,3-bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene typically involves several key steps:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance safety and efficiency. Specialized equipment is employed to handle reactive fluorinating agents while maintaining controlled reaction conditions .
The molecular structure of 1,3-bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene features:
The compound's structure can be represented using the following SMILES notation: FC(F)(F)c1cccc(c1)C(F)(F)F
, indicating its highly fluorinated nature .
The mechanism of action for 1,3-bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene primarily involves:
The presence of multiple electronegative fluorine atoms significantly influences the chemical behavior of this compound. It exhibits enhanced stability against thermal decomposition and hydrolysis compared to non-fluorinated analogs.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3